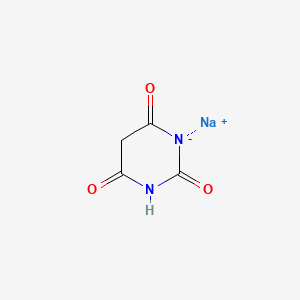

Barbituric acid, sodium salt

説明

Historical Context of Barbituric Acid Discovery and Chemical Evolution

The journey of barbituric acid from a laboratory novelty to a cornerstone of synthetic chemistry is marked by key discoveries and methodological refinements.

Barbituric acid was first synthesized and named in 1864 by the distinguished German chemist Adolf von Baeyer. wikipedia.orgic.ac.uktifr.res.in One of his initial preparations involved the reduction of a compound he called "Alloxanbromid," now known as 5,5-dibromobarbituric acid, using hydrocyanic acid. wikipedia.org Another early method he developed involved the reduction of dibromobarbituric acid with a combination of sodium amalgam and hydrogen iodide. wikipedia.org A more widely cited synthesis, also attributed to von Baeyer, is the condensation reaction between urea (B33335), a compound found in animal waste, and malonic acid, which can be derived from apples. ic.ac.ukmdpi.comnih.gov

The naming of the compound has several anecdotal origins, with the most prominent story suggesting von Baeyer celebrated his discovery on the feast day of Saint Barbara, the patron saint of artillery officers, leading to a name that amalgamates "Barbara" and "urea". ic.ac.ukwikipedia.orggeneral-anaesthesia.com Although the initial discovery did not yield a substance of immediate medical value, it laid the groundwork for future exploration by establishing the core molecular structure. wikipedia.orgbris.ac.uk

Following von Baeyer's initial work, other chemists refined and improved the synthesis of the barbituric acid core. In 1879, French chemist Édouard Grimaux developed an important alternative synthesis using malonic acid, urea, and phosphorus oxychloride. wikipedia.orgnih.gov This perfected process facilitated the wider development of barbituric acid derivatives. nih.gov

A significant evolution in the condensation method was the substitution of malonic acid with its ester derivative, diethyl malonate. wikipedia.orgirapa.org This change proved advantageous as using the ester form circumvents the chemical complications associated with the acidity of malonic acid's carboxylic acid groups and its less reactive carboxylate form. wikipedia.org This condensation of diethyl malonate with urea became a classic and widely adopted method for producing the barbituric acid scaffold. irapa.org More recently, the Knoevenagel condensation reaction, which involves the nucleophilic addition of an active methylene (B1212753) compound like barbituric acid to a carbonyl group, has become a vital tool for synthesizing a vast range of derivatives. tifr.res.inmdpi.comacs.org

Table 1: Key Milestones in the Synthesis of the Barbituric Acid Scaffold

| Year | Chemist(s) | Synthetic Method | Significance |

| 1864 | Adolf von Baeyer | Reduction of 5,5-dibromobarbituric acid or condensation of urea and malonic acid. wikipedia.orgic.ac.uk | First reported synthesis of the parent compound. |

| 1879 | Édouard Grimaux | Condensation of malonic acid, urea, and phosphorus oxychloride. wikipedia.orgnih.gov | Refined the synthetic process, improving accessibility to derivatives. |

| Modern Era | Various | Condensation of diethyl malonate with urea. wikipedia.orgirapa.org | A standard laboratory method that avoids complications of free acid reactivity. |

| Contemporary | Various | Knoevenagel Condensation with various aldehydes and ketones. mdpi.comacs.orgrltsc.edu.in | A powerful and versatile method for creating C-5 substituted derivatives. |

Significance of Barbituric Acid, Sodium Salt as a Chemical Entity and Precursor

The utility of barbituric acid and its sodium salt in synthesis is rooted in their unique chemical structure: a pyrimidine (B1678525) ring with an acidic α-carbon possessing a reactive hydrogen atom. wikipedia.orgvulcanchem.com The formation of the sodium salt creates the barbiturate (B1230296) anion, a potent nucleophile that is central to its role as a precursor in organic synthesis. vulcanchem.comsmolecule.com

Barbituric acid is itself a pyrimidine-based heterocycle and serves as an exceptionally versatile building block for constructing more complex heterocyclic systems. wikipedia.orgmdpi.com Its ability to participate in multicomponent reactions (MCRs) has been widely exploited to generate diverse molecular scaffolds. mdpi.commdpi.comorgchemres.org

Through reactions like the Knoevenagel condensation and subsequent cyclizations, barbituric acid and its derivatives are used to synthesize fused heterocyclic compounds such as pyrano[2,3-d]pyrimidines. mdpi.comorgchemres.org It is also a key reactant in the formation of spiro compounds, where a single atom is part of two distinct rings, including spiro-oxindoles and spiro-fused pyrans. mdpi.commdpi.com The reactivity of the barbiturate core allows for its integration into a wide variety of ring systems, making it a foundational component in the library of heterocyclic chemistry. mdpi.com

The role of barbituric acid and its sodium salt extends beyond specialized heterocyclic synthesis to broader applications in constructing complex molecules. One of its notable uses is as a chemical building block in the laboratory synthesis of riboflavin (B1680620) (vitamin B₂). wikipedia.org This application highlights its industrial relevance as a key intermediate.

The barbiturate anion, readily formed from the sodium salt, is a powerful tool for carbon-carbon bond formation. acs.orgrltsc.edu.in It readily reacts with electrophiles, particularly in Knoevenagel and Michael-type addition reactions, allowing for the controlled assembly of intricate molecular architectures. mdpi.commdpi.com This reactivity is fundamental to its use in MCRs, where multiple simple starting materials are combined in a single step to produce complex products, a strategy prized for its efficiency and atom economy. orgchemres.org The structural rigidity and reactive sites of the barbituric acid scaffold make it an indispensable precursor for developing new molecular entities in various fields of chemical research. uno.edu

Table 2: Applications of this compound in Molecular Synthesis

| Reaction Type | Key Reactants | Resulting Product Class | Significance |

| Knoevenagel Condensation | Barbituric acid/salt, Aldehydes | Arylidene barbituric acids, Pyrano[2,3-d]pyrimidines orgchemres.orginorgchemres.org | Creates C=C double bonds, a gateway to diverse functionalized molecules. |

| Michael Addition | Barbituric acid/salt, α,β-Unsaturated Ketones | Chromeno-based derivatives, Spiro compounds mdpi.comresearchgate.net | Facilitates ring formation and the construction of complex 3D structures. |

| Multicomponent Reactions | Barbituric acid/salt, Aldehyde, Malononitrile (B47326) | Fused pyrimidine systems mdpi.commdpi.comorgchemres.org | Enables efficient, one-pot synthesis of complex heterocyclic libraries. |

| Industrial Synthesis | Barbituric acid | Riboflavin (Vitamin B₂) wikipedia.org | Serves as a key intermediate in the production of a vital nutrient. |

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;pyrimidin-3-ide-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHHBYRYFICDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-52-7 (Parent) | |

| Record name | Sodium barbiturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80890587 | |

| Record name | Sodium barbiturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium barbiturate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4390-16-3, 24012-01-9 | |

| Record name | Sodium barbiturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024012019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium barbiturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbituric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium barbiturate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Barbituric Acid, Sodium Salt and Its Derivatives

Classical and Optimized Preparation Routes for Barbituric Acid

The foundational methods for synthesizing the barbituric acid ring system have been known for over a century, but continue to be refined for improved efficiency, yield, and environmental compatibility.

Condensation Reactions Utilizing Urea (B33335) and Malonic Acid Derivatives

The most traditional and widely employed method for preparing barbituric acid and its C-5 substituted derivatives involves the condensation reaction between urea or its derivatives and a malonic acid derivative, typically a dialkyl malonate such as diethyl malonate. mdpi.comirapa.orglibretexts.orglibretexts.org This reaction, a twofold nucleophilic acyl substitution, forms the characteristic six-membered pyrimidine-2,4,6(1H,3H,5H)-trione ring. libretexts.orglibretexts.org The initial synthesis was reported by Adolf von Baeyer in 1864, who reacted urea with malonic acid. irapa.orgresearchgate.net

The standard laboratory procedure often utilizes diethyl malonate and urea in the presence of a strong base like sodium ethoxide. cdnsciencepub.comorgsyn.org The reaction is typically carried out by refluxing the reactants in an absolute alcohol solution. orgsyn.org A white solid salt rapidly separates, which is then dissolved in hot water and acidified to precipitate the final barbituric acid product. orgsyn.org This method is highly versatile and can be used to prepare a wide range of C-5 substituted barbiturates by starting with appropriately substituted malonic esters. libretexts.orgcdnsciencepub.com Yields for this process are generally good, often reported in the range of 72-78%. orgsyn.org

| Reactant 1 | Reactant 2 | Key Reagent | Typical Conditions | Product |

| Urea | Diethyl Malonate | Sodium Ethoxide | Reflux in absolute ethanol | Barbituric Acid |

| Substituted Urea | Substituted Malonic Ester | Sodium Ethoxide | Reflux in absolute ethanol | Substituted Barbituric Acid |

Refinements in Base-Catalyzed Cyclocondensation Processes

Modern refinements to the classical base-catalyzed cyclocondensation aim to improve reaction conditions, shorten synthesis times, and increase yields. While sodium ethoxide remains a common and effective base, optimization studies have explored other bases and energy sources. cdnsciencepub.comresearchgate.net For instance, bases such as sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na2CO3) have been utilized in the cyclocondensation reaction between 1,3-diketones and urea or guanidine to form pyrimidine (B1678525) derivatives. researchgate.net

A significant advancement has been the application of ultrasonic irradiation to this synthesis. researchgate.net In conventional syntheses, reactions often require heating at around 100°C for 5 to 8 hours. researchgate.net With ultrasonic assistance, the necessary temperature can be reduced to a range of 60-70°C, and the reaction time can be dramatically shortened to as little as 30 minutes. researchgate.net These refinements not only enhance efficiency but also align with the principles of green chemistry by reducing energy consumption.

Functionalization and Derivatization Strategies of the Barbituric Acid Scaffold

The pharmacological and chemical properties of barbiturates are heavily dependent on the substituents attached to the barbituric acid core, particularly at the C-5 carbon and the N-1 and N-3 nitrogen atoms. mdpi.com Consequently, extensive research has focused on developing diverse strategies for the functionalization of the parent scaffold.

Alkylation and Arylation Reactions at C-5 Position

The C-5 position of the barbituric acid ring is readily functionalized due to the acidity of its methylene (B1212753) protons. The resulting enolate is a potent nucleophile that can react with a variety of electrophiles. mdpi.com

Alkylation: C-alkylation is a primary method for creating therapeutically important barbiturates. researchgate.net The classical approach involves the alkylation of diethyl malonate with alkyl halides, followed by condensation with urea. libretexts.orglibretexts.org Direct alkylation of the barbituric acid scaffold is also possible. One efficient and clean method is the Michael addition of barbituric acid to α,β-unsaturated esters. researchgate.net This reaction can be catalyzed by potassium carbonate (K2CO3) in a nano-mordenite medium under solvent-free conditions, producing C-alkylated barbituric acids in good to excellent yields. researchgate.net Other methods include palladium-catalyzed allylic alkylation and ruthenium-catalyzed alkylation using alcohols via a "borrowing hydrogen" process. mdpi.comresearchgate.net

Arylation: The introduction of aryl groups at the C-5 position has also been explored. A direct method involves the rhodium(II)-catalyzed reaction of 5-diazobarbituric acids with arenes. nih.gov This process allows for the straightforward synthesis of 5-aryl barbituric acids and is notable for its tolerance of free N-H groups on the barbituric acid ring, avoiding complications from N-H insertion side reactions. nih.gov Another approach is the Knoevenagel condensation of barbituric acid with aromatic aldehydes, which yields 5-arylidene barbituric acid derivatives. mdpi.comirapa.org

| Reaction Type | Electrophile/Substrate | Catalyst/Reagent | Key Features |

| Michael Addition | α,β-Unsaturated Esters | K2CO3 / nano-mordenite | Solvent-free, high yield C-alkylation. researchgate.net |

| Allylic Alkylation | Allyl Substrates | Palladium complexes | Catalytic, enantioselective potential. mdpi.com |

| Direct Arylation | Arenes | Rhodium(II) complexes | Uses 5-diazobarbituric acid, tolerates N-H bonds. nih.gov |

| Knoevenagel Condensation | Aromatic Aldehydes | Co3O4 nanostructure | Forms 5-arylidene derivatives. mdpi.com |

N-Substitution Methodologies for Modified Barbiturate (B1230296) Structures

Modification at the nitrogen atoms of the barbituric acid ring provides another avenue for creating structural diversity. N-substituted barbiturates can be synthesized through two primary routes. nih.gov The first involves using an N-alkylated or N,N'-dialkylated urea in the initial condensation reaction with a malonic ester derivative. cdnsciencepub.comnih.gov This approach directly incorporates the desired substituents into the heterocyclic ring during its formation.

The second strategy is the direct, base-catalyzed N-alkylation of a pre-formed barbituric acid. nih.gov This method allows for the stepwise introduction of substituents onto the nitrogen atoms. These methodologies have been used to synthesize series of N1-monoalkylated and N1,N3-dialkylated phenobarbitones for structure-activity relationship studies. nih.gov

Multi-Component Reactions (MCRs) for Novel Barbiturate Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for rapidly generating complex and diverse barbiturate derivatives. mdpi.com These one-pot reactions are highly atom-economical and efficient, often leading to the formation of fused heterocyclic systems. mdpi.comnih.gov

Various MCRs involving barbituric acid have been developed:

Three-Component Reactions: A common strategy involves reacting an aldehyde, barbituric acid, and another active methylene compound like malononitrile (B47326). mdpi.com This can lead to the formation of pyrano[2,3-d]pyrimidine derivatives through a tandem Knoevenagel-Michael-cyclocondensation sequence. pcbiochemres.com Other three-component reactions can produce spiro-oxindoles and pyrazolylbarbiturates. mdpi.comtandfonline.comsemanticscholar.org

Four-Component Reactions: By introducing an additional component, such as hydrazine (B178648) or ammonium acetate, even more complex structures can be built. For example, reacting an aromatic aldehyde, barbituric acid, ammonium acetate, and phenyl-hydrazine can yield fused pyrimidine derivatives. mdpi.com

Five-Component Reactions: Highly complex fused pyrimidine derivatives have been synthesized in excellent yields via five-component reactions, showcasing the power of MCRs in combinatorial chemistry. mdpi.com

These MCRs are often facilitated by various catalysts, including nanocatalysts, organocatalysts like L-proline, or environmentally benign catalysts such as trisodium citrate, sometimes assisted by ultrasonic irradiation. mdpi.com

| Number of Components | Example Reactants | Resulting Derivative |

| Three | Aldehyde, Barbituric Acid, Malononitrile | Pyrano[2,3-d]pyrimidine mdpi.compcbiochemres.com |

| Three | Isatin (B1672199), Aryl Amine, Barbituric Acid | Spiro-pyrimidine mdpi.com |

| Four | D-glucosamine, Benzaldehyde, Barbituric Acid, Malononitrile | Pyrido-pyrimidine mdpi.com |

| Five | Aromatic aldehyde, Barbituric Acid, Ammonium acetate, Phenyl-hydrazine | Fused Pyrimidine mdpi.com |

Knoevenagel Condensation and Michael Addition Reactions for Extended Architectures

The Knoevenagel condensation is a cornerstone reaction in the synthesis of derivatives of barbituric acid, often serving as a gateway to more complex molecular structures. This reaction typically involves the condensation of an aldehyde or ketone with the active methylene group of barbituric acid (at the C-5 position). The resulting 5-ylidenebarbituric acid derivatives are valuable intermediates that can undergo further transformations. researchgate.net

A powerful extension of this methodology involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. This approach allows for the creation of intricate heterocyclic systems. For instance, a one-pot, three-component reaction between an aldehyde, barbituric acid, and a Michael donor can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. pcbiochemres.compcbiochemres.com The initial Knoevenagel condensation between the aldehyde and barbituric acid forms an electrophilic intermediate. This intermediate then readily undergoes a Michael addition with a suitable nucleophile, followed by cyclization to yield the final, more complex architecture. A notable example is the synthesis of alkyl nitrile derivatives through a Knoevenagel condensation and subsequent Michael addition of sodium cyanide to the intermediate formed from a barbituric acid and an aldehyde. rsc.org This reaction can proceed efficiently in water without the need for a catalyst. rsc.org

These tandem reactions are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules in a single synthetic operation without the need to isolate intermediates. pcbiochemres.com The versatility of this approach is demonstrated by the wide range of aldehydes and Michael donors that can be employed, leading to a diverse library of barbituric acid-based compounds with extended architectures. mdpi.comresearchgate.netjournalijar.com

Table 1: Examples of Knoevenagel-Michael Reactions with Barbituric Acid Derivatives

| Aldehyde Reactant | Michael Donor | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | Malononitrile | Isonicotinic acid | Pyrano[2,3-d]pyrimidine diones |

| Various Aldehydes | Sodium Cyanide | Water, 70°C | Alkyl nitrile derivatives |

| Aromatic/Heteroaromatic Aldehydes | 2-Aminopyridine | Glacial acetic acid, fused sodium acetate | Tetrahydropyrido[1,2-a]pyrimido[5,4-e]pyrimidine-7,9-diones |

| Indole-3-carboxaldehyde | Barbituric acid | Piperidine, ethanol, reflux | 5-(Indol-3-yl) barbituric acid |

Introduction of Heteroatoms: Thiobarbituric Acid Synthesis

The introduction of heteroatoms, particularly sulfur, into the barbituric acid scaffold significantly modifies its chemical and biological properties. The most common method for synthesizing 2-thiobarbituric acid involves the condensation of diethyl malonate with thiourea. chemicalbook.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. chemicalbook.comgoogle.com The base deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of thiourea, leading to cyclization and the formation of the thiobarbiturate ring.

Alternative synthetic routes have also been developed. One such method involves the reaction of 1,3-disubstituted thioureas with malonic acid in a mixture of acetyl chloride and acetic acid at room temperature. nih.gov This approach offers a milder alternative to the classical sodium alkoxide method. Furthermore, the synthesis of thiobarbituric acid derivatives can be achieved by the condensation of N-(4,6-(R)-1,3-benzo[d]thiazole-2-yl)-N'-phenyl thiourea derivatives with malonic acid in acetyl chloride. irapa.org

The resulting thiobarbituric acid derivatives are important precursors for a variety of other compounds and have applications in the synthesis of pharmaceuticals and dyes. google.com For instance, they can be used to create non-nucleoside HIV-1 reverse transcriptase inhibitors and intermediates for anticoagulant drugs. google.com

Table 2: Synthetic Methods for Thiobarbituric Acid and its Derivatives

| Reactants | Reagents/Catalyst | Key Features |

| Diethyl malonate and thiourea | Sodium ethoxide/methoxide in ethanol/methanol | Classical and widely used method. chemicalbook.comgoogle.com |

| 1,3-Disubstituted thioureas and malonic acid | Acetyl chloride and acetic acid | Milder reaction conditions at room temperature. nih.gov |

| Substituted biphenyl thiourea, malonic acid, and acetyl chloride | - | Multi-step synthesis starting from carbon disulfide and substituted aniline (B41778). omicsonline.org |

| N-(4,6-(R)-1,3-benzo[d]thiazole-2-yl)-N'-phenyl thiourea derivatives and malonic acid | Acetyl chloride | Synthesis of specific thiobarbituric acid derivatives. irapa.org |

Reactions with Diazonium Compounds for Azo Derivatives

The reaction of barbituric acid with diazonium salts is a well-established method for the synthesis of azo derivatives. This reaction, known as azo coupling, involves the electrophilic attack of a diazonium ion at the electron-rich C-5 position of the barbituric acid ring. The reaction is typically carried out in a neutral to slightly acidic medium.

A general procedure involves the diazotization of a primary aromatic amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. researchgate.net This diazonium salt is then added to a solution of barbituric acid, often with a buffering agent like sodium acetate, to facilitate the coupling reaction. researchgate.net This process leads to the formation of 5-(arylazo)barbituric acid derivatives. irapa.org

This methodology has been employed to synthesize a wide range of azo dyes. For example, 5-aminoisophthalic acid can be diazotized and coupled with barbituric acid to form 5-[(3,5-dicarboxyphenyl)azo]-barbituric acid. irapa.org Similarly, new heterocyclic disazo dyes have been prepared by coupling diazotized 5-Amino-4-arylazo-3-methyl-1H-pyrazoles with barbituric acid. irapa.org More recent developments have demonstrated that this aza-coupling can be achieved under ambient conditions without the need for a catalyst by reacting anilines with tert-butyl nitrite (TBN) to form the diazonium salt in situ, which then reacts with the barbituric acid. acs.org

Furthermore, rhodium(II) complexes can catalyze the direct arylation of 5-diazobarbituric acids with arenes, providing a straightforward route to 5-aryl barbituric acids, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 3: Synthesis of Azo Derivatives of Barbituric Acid

| Amine for Diazotization | Coupling Partner | Reagents/Conditions | Product |

| 5-Aminoisophthalic acid | Barbituric acid | Sodium nitrite, HCl | 5-[(3,5-dicarboxyphenyl)azo]-barbituric acid irapa.org |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Barbituric acid | Diazotization and coupling | Heterocyclic disazo barbituric acid dyes irapa.org |

| Substituted anilines | Barbituric acid or Thiobarbituric acid | tert-Butyl nitrite, ambient temperature | 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones or 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones acs.org |

| 1-Naphtylamine | Barbituric acid | Diazotization and coupling | Azo-azomethine dye derivatives |

Synthesis of Metal Complexes and Hybrid Materials Involving Barbiturate Ligands

Strategies for Transition Metal Complexation

Barbituric acid and its derivatives are versatile ligands in coordination chemistry, capable of coordinating with transition metals through their deprotonated nitrogen and/or carbonyl oxygen atoms. uni-muenchen.de The synthesis of these metal complexes has garnered significant attention due to their potential applications.

A common strategy for the synthesis of transition metal barbiturate complexes involves the reaction of a metal salt with barbituric acid or its sodium salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. For example, complexes of Cr(III), Mn(II), Fe(III), Zn(II), and Cd(II) with barbituric acid, and Cr(III) and Mo(V) with 2-thiobarbituric acid, have been synthesized and characterized. nih.govresearchgate.net The coordination mode of the barbiturate ligand can vary, acting as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for elucidating the structure and bonding in these complexes. nih.govresearchgate.net

The choice of metal ion, the specific barbiturate derivative, the reaction stoichiometry, and the presence of other coordinating ligands all influence the final structure and properties of the resulting complex. For instance, the presence of bidentate N-donor ligands like ethylenediamine or 2,2'-bipyridine can lead to the formation of mixed-ligand zinc(II) barbiturate complexes with tetrahedral or distorted octahedral geometries. researchgate.net

Table 4: Examples of Transition Metal Complexes with Barbiturate Ligands

| Metal Ion | Barbiturate Ligand | Formulation of Complex |

| Cr(III) | Barbituric acid | [Cr(HL)₂(OH)(H₂O)]·H₂O nih.govresearchgate.net |

| Mn(II) | Barbituric acid | [Mn(HL)₂(H₂O)₂] nih.govresearchgate.net |

| Fe(III) | Barbituric acid | [Fe₂(L)(OH)₃(H₂O)₄]·2H₂O nih.govresearchgate.net |

| Zn(II) | Barbituric acid | [Zn(HL)₂] nih.govresearchgate.net |

| Cd(II) | Barbituric acid | [Cd(HL)₂] nih.govresearchgate.net |

| Cr(III) | 2-Thiobarbituric acid | [Cr(HL')(OH)₂(H₂O)]·H₂O nih.govresearchgate.net |

| Mo(V) | 2-Thiobarbituric acid | [Mo(HL')₂]Cl nih.govresearchgate.net |

| Zn(II) | 5,5-diethylbarbiturate | [Zn(barb)₂(en)] researchgate.net |

| Zn(II) | 5,5-diethylbarbiturate | [Zn(barb)₂(bpy)]·H₂O researchgate.net |

Alkali and Alkaline Earth Metal Barbiturate Coordination Chemistry

The coordination chemistry of barbiturates with alkali and alkaline earth metals has been systematically studied, revealing a rich variety of structural motifs. The reaction of barbituric acid with alkali metal carbonates or hydroxides in aqueous solution yields polymeric coordination compounds. nih.govmdpi.comresearchgate.net These structures often incorporate the barbiturate anion, neutral barbituric acid, and water molecules, all of which can coordinate to the metal center. nih.govmdpi.comresearchgate.net

Coordination is exclusively through oxygen atoms, with the organic species acting as either terminal or bridging ligands. nih.govmdpi.comresearchgate.net The coordination number of the alkali metal cation is influenced by its ionic radius, ranging from 4 for lithium to 8 for cesium. nih.govmdpi.comresearchgate.net Hydrogen bonding plays a crucial role in stabilizing the crystal structures, often forming one-dimensional ribbons. nih.govmdpi.com

Similarly, alkaline earth metal complexes of barbiturates have been synthesized and characterized. For example, complexes of calcium, barium, and magnesium with 5,5-diethyl barbiturate have been prepared. tandfonline.comresearchgate.netresearchgate.net These complexes can form polymeric networks in the solid state, with the barbiturate ligand exhibiting various coordination modes involving both oxygen and nitrogen donor atoms. tandfonline.comresearchgate.net Single-crystal X-ray diffraction has been instrumental in determining the intricate structures of these complexes, such as the dimeric structure of a barium(II) 5,5-diethyl barbiturate complex. tandfonline.com

Table 5: Coordination Features of Alkali and Alkaline Earth Metal Barbiturates

| Metal Cation | Barbiturate Ligand | Key Structural Features | Coordination Number |

| Li⁺ | Barbiturate | Polymeric, coordination via oxygen, includes water molecules. nih.govmdpi.com | 4 nih.govmdpi.com |

| Na⁺, K⁺, Rb⁺ | Barbiturate | Polymeric, coordination via oxygen, includes barbituric acid and water. nih.govmdpi.com | 6-8 mdpi.com |

| Cs⁺ | Barbiturate | Polymeric, coordination via oxygen, includes water molecules. nih.govmdpi.com | 8 nih.govmdpi.com |

| Ca²⁺ | 5,5-diethyl barbiturate | Polymeric networks, coordination via O and N donors. tandfonline.comresearchgate.net | Not specified |

| Ba²⁺ | 5,5-diethyl barbiturate | Dimeric, monocapped square antiprism geometry. tandfonline.comresearchgate.net | 9 (O₇N₂) tandfonline.com |

| Mg²⁺ | 5,5-diethyl barbiturate | Polymeric networks, coordination via O and N donors. tandfonline.comresearchgate.net | Not specified |

Formation of Schiff Base Ligands and Their Metal Derivatives

Schiff bases derived from barbituric acid represent a versatile class of ligands for the synthesis of metal complexes. These ligands are typically prepared through the condensation reaction of a primary amine with a carbonyl group. In the context of barbituric acid, Schiff bases can be formed from 5-aminobarbituric acid or by reacting a barbiturate derivative with an aldehyde. academicjournals.org

For instance, new Schiff bases have been synthesized by the reaction of aniline with benzaldehyde and its derivatives. These Schiff bases can then be further functionalized and used to synthesize barbituric acid derivatives. uobaghdad.edu.iqnahrainuniv.edu.iq Another approach involves the condensation of a thiazole derivative (prepared from sulfadiazine) with various aromatic benzaldehydes to form Schiff bases, which can then be used to create more complex barbituric acid derivatives. researchgate.net

These Schiff base ligands, possessing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit interesting structural and electronic properties. The synthesis of these complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt in an appropriate solvent. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and coordination environment. researchgate.net

Table 6: Synthesis of Schiff Base Ligands and their Derivatives from Barbituric Acid

| Starting Materials | Reaction Sequence | Resulting Ligand/Derivative |

| Aniline and benzaldehyde derivatives | 1. Condensation to form Schiff base. 2. Reaction with phenoxy acid chloride. 3. Reaction with guanidine carbonate and diethyl malonate. | Barbituric acid derivatives via Schiff bases. uobaghdad.edu.iqnahrainuniv.edu.iq |

| Sulfadiazine, chloroacetyl chloride, thiourea | 1. Formation of a thiazole derivative. 2. Condensation with aromatic benzaldehydes. | Schiff base compounds for further derivatization. researchgate.net |

| Barbituric acid and 1,4-phenylenediamine | Condensation reaction | Schiff base for the preparation of azo dyes. longdom.org |

Chemical Reactivity, Tautomerism, and Spectroscopic Elucidation of Barbituric Acid and Its Sodium Salt

Intrinsic Chemical Reactivity of the Pyrimidine-2,4,6(1H,3H,5H)-trione Core

The core structure of barbituric acid, a pyrimidine (B1678525) heterocycle, dictates its chemical behavior. The presence of two amide functionalities and an active methylene (B1212753) group flanked by carbonyls confers a unique reactivity profile upon the molecule.

Barbituric acid is a moderately strong organic acid. The acidity is primarily attributed to the C-5 methylene hydrogens. Deprotonation at this position results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized over the two adjacent carbonyl oxygen atoms and the nitrogen atoms of the pyrimidine ring. This extensive delocalization accounts for the notable stability of the conjugate base.

The acid dissociation constant (pKa) of barbituric acid has been reported by various sources, with values converging around 4.0 in aqueous solution. This acidity is significantly higher than that of simple ketones, highlighting the powerful electron-withdrawing effect of the ureide structure. The formation of the sodium salt, sodium barbiturate (B1230296), is a straightforward acid-base reaction where the acidic proton at C-5 is replaced by a sodium ion. In solution, this salt is fully dissociated, yielding the barbiturate anion.

| Reported pKa Value | Medium | Reference |

|---|---|---|

| 4.01 | Water (25°C) | wikipedia.org |

| ~4 | 0.04 M KCl | |

| 5.45 | ChemAxon Prediction |

C-5 Methylene Group: The high acidity of the C-5 protons makes this position a potent nucleophile upon deprotonation. This reactivity is famously exploited in the Knoevenagel condensation reaction. In this reaction, the barbiturate anion adds to the carbonyl group of an aldehyde or ketone, followed by dehydration, to form a C-C double bond. This reaction is a versatile method for synthesizing a wide array of 5-substituted barbituric acid derivatives, such as 5-arylidene barbiturates.

Nitrogen Centers: The nitrogen atoms in the barbituric acid ring, while part of an amide system, can also exhibit nucleophilic character. They can undergo reactions such as N-alkylation, particularly under basic conditions. Base-catalyzed N-alkylation allows for the synthesis of N-monoalkylated and N,N'-dialkylated barbituric acid derivatives. The substitution at the nitrogen atoms can significantly influence the molecule's properties, including its tautomeric equilibria and biological activity.

Tautomeric Forms and Their Interconversion Dynamics

Barbituric acid can exist in several tautomeric forms due to the mobility of protons on the nitrogen and C-5 carbon atoms. This phenomenon involves both keto-enol and lactam-lactim tautomerism.

The principal tautomeric equilibrium involves the interconversion between the triketo form (pyrimidine-2,4,6(1H,3H,5H)-trione) and various enol or lactim forms.

In the Solid State: X-ray diffraction studies have shown that barbituric acid exists predominantly in the triketo form in some crystalline states. However, other studies have revealed that an enol tautomer is the most thermodynamically stable solid-state form, a stability attributed to a greater number of intermolecular hydrogen bonds in the crystal lattice researchgate.netresearchgate.net.

In Solution: The equilibrium is highly dependent on the solvent. In nonpolar solvents and in the gas phase, the triketo form is generally the most stable researchgate.netias.ac.in. PMR spectra in DMSO, for instance, confirm the presence of methylenic protons, which is characteristic of the triketo form ias.ac.in. However, in polar solvents, the proportion of enolic tautomers can increase tandfonline.com. Computational studies suggest a delicate balance between the tri-keto and enol forms, with the equilibrium shifting toward the enol form as solvation by water increases acs.org. This is due to the higher dipole moment of the enol form, leading to stronger solute-solvent interactions ias.ac.in.

The main tautomers under consideration are the fully keto (trioxo) form, the 4-hydroxy- (or 6-hydroxy-) enol form, and the dihydroxy form. Theoretical calculations have consistently identified the triketo form as the most stable, followed by the 4-hydroxy tautomer ias.ac.in.

Substituents on the pyrimidine ring, particularly at the C-5 position, have a profound effect on the tautomeric equilibrium.

C-5 Substituents: Electron-withdrawing groups at the C-5 position tend to stabilize the enol form. For example, 5-(4-nitrophenyl)barbituric acid exists almost entirely in the enol form thieme-connect.com. This stabilization arises from the creation of an extended conjugated π-system, which is not possible in the sp³-hybridized keto form thieme-connect.com.

N-Substituents: Substitution at the N-1 and N-3 positions removes the possibility of lactam-lactim tautomerism involving those nitrogens but can still influence the keto-enol equilibrium at C-5.

The interplay between substituent effects and solvent polarity determines the predominant tautomeric form in any given system.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and tautomeric state of barbituric acid and its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a solvent like DMSO-d₆, the ¹H NMR spectrum of barbituric acid typically shows two main signals. A broad singlet appears far downfield (around 11.1 ppm), corresponding to the two equivalent N-H protons. A sharp singlet appears around 3.5 ppm, which is characteristic of the C-5 methylene (CH₂) protons of the triketo tautomer chemicalbook.com. The presence of this CH₂ signal is strong evidence against significant enolization in this solvent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For the triketo form, signals for the three distinct carbonyl carbons (C-2, C-4/C-6) and the methylene carbon (C-5) are observed. The chemical shifts are sensitive to substitution and ionization state.

| Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-H | ~11.1 | chemicalbook.com |

| ¹H | C₅-H₂ | ~3.5 | chemicalbook.com |

| ¹³C | C=O (C-2) | ~151 | researchgate.net |

| ¹³C | C=O (C-4/C-6) | ~167 | researchgate.net |

| ¹³C | CH₂ (C-5) | ~40 | researchgate.net |

Infrared (IR) Spectroscopy: The IR spectrum of solid barbituric acid is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1700-1780 cm⁻¹. Multiple bands are often observed due to asymmetric and symmetric stretching of the different carbonyl groups. Broad bands in the 3100-3200 cm⁻¹ region are characteristic of N-H stretching vibrations, indicating the presence of the lactam form.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying acid-base equilibria and tautomerism. The absorption spectrum is pH-dependent. In acidic to neutral solutions, the absorption is weak. Upon deprotonation to form the barbiturate anion, a strong absorption maximum appears around 258 nm researchgate.net. The keto and enol tautomers also have distinct absorption profiles. The enol form, with its extended conjugation, exhibits a bathochromic (red) shift compared to the keto form thieme-connect.com. This difference allows for the quantitative analysis of the tautomeric ratio in solution.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of barbituric acid shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight chemicalbook.comnih.gov. A common and often the most abundant fragment ion (base peak) is observed at m/z 42 chemicalbook.comnih.gov.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. For barbituric acid and its sodium salt, these methods provide insight into the structure of the pyrimidine ring and the nature of its functional groups.

The vibrational spectra of the barbiturate anion are characterized by several key features. The carbonyl (C=O) stretching vibrations typically appear as intense bands in the IR spectrum. In the solid state, intermolecular hydrogen bonding can influence the position and shape of these bands. The N-H stretching vibrations are also prominent, usually appearing as a broad band in the region of 3100-3200 cm⁻¹ in the IR spectrum of solid barbiturates, indicative of their involvement in hydrogen bonding.

Raman spectroscopy is particularly useful for identifying vibrations of the pyrimidine ring. A prominent band observed in the Raman spectra of various barbiturates between 650 cm⁻¹ and 690 cm⁻¹ is attributed to the symmetric "breathing" vibration of the pyrimidine ring, a mode that involves the concerted expansion and contraction of the entire ring structure researchgate.net. This peak is a characteristic marker for the barbiturate framework.

While a complete experimental vibrational analysis for the simple sodium salt of barbituric acid is not extensively detailed in the literature, the expected vibrational modes can be summarized based on the functional groups present in the barbiturate anion.

Interactive Data Table: Characteristic Vibrational Frequencies for the Barbiturate Anion

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3200 - 3100 | IR | Often broad due to hydrogen bonding. |

| C-H Stretch (Methylene) | 3000 - 2850 | IR, Raman | Associated with the C5-H₂ group. |

| C=O Stretch (Amide I) | 1710 - 1650 | IR (strong), Raman | Multiple bands may be observed due to different carbonyl environments. |

| N-H Bend (Amide II) | 1650 - 1550 | IR | In-plane bending of the N-H bond. |

| C-N Stretch | 1400 - 1200 | IR, Raman | Vibrations of the carbon-nitrogen bonds within the ring. |

| Pyrimidine Ring Breathing | 690 - 650 | Raman (strong) | A characteristic, intense peak for the barbiturate ring system. |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For the sodium salt of barbituric acid, the resulting anion is symmetrical. In an aqueous solution (D₂O), the two protons of the methylene group (C5-H₂) are chemically equivalent and would therefore produce a single signal in the ¹H NMR spectrum. Similarly, the two N-H protons are also equivalent. However, in D₂O, these acidic protons will exchange with deuterium, causing the N-H signal to diminish or disappear.

The ¹³C NMR spectrum provides further structural confirmation. Due to the molecule's symmetry, three distinct signals are expected for the barbiturate anion: one for the methylene carbon (C5), one for the two equivalent carbonyl carbons adjacent to the NH groups (C4 and C6), and one for the unique carbonyl carbon situated between the two nitrogen atoms (C2). The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbons appearing significantly downfield.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Barbiturate Anion in D₂O

| Nucleus | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | C5-H₂ | ~3.5 | - | Singlet | Represents the two equivalent methylene protons. |

| ¹H | N1-H, N3-H | - | - | - | Signal typically absent in D₂O due to exchange with deuterium. |

| ¹³C | C5 | - | ~40 - 50 | Triplet (¹JCH) | Methylene carbon. |

| ¹³C | C4, C6 | - | ~160 - 170 | Singlet | Equivalent carbonyl carbons adjacent to the methylene group. |

| ¹³C | C2 | - | ~150 - 160 | Singlet | The unique carbonyl carbon between the two nitrogen atoms. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The molecular formula for barbituric acid, sodium salt is C₄H₃N₂NaO₃. The molecular weight is approximately 150.07 g/mol nih.gov. In mass spectrometry, the analysis would typically focus on the barbiturate anion (C₄H₃N₂O₃⁻) or the protonated neutral molecule (C₄H₄N₂O₃ + H)⁺, depending on the ionization technique used. The exact mass of the monosodium salt is 150.004136 Da nih.gov.

Barbiturates are known to be susceptible to fragmentation, especially under high-energy ionization methods like Electron Ionization (EI). The molecular ion peak may be weak or absent in some cases nih.govkyushu-u.ac.jp. However, softer ionization techniques, such as electrospray ionization (ESI) or femtosecond laser ionization mass spectrometry, can often detect the molecular ion more readily nih.gov.

The fragmentation of the barbiturate ring can occur through various pathways, commonly involving the loss of small molecules like isocyanic acid (HNCO) or carbon monoxide (CO). The fragmentation pattern is highly dependent on the ionization method and energy.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₄H₃N₂NaO₃ | - |

| Molecular Weight | 150.07 g/mol | Calculated based on atomic weights. nih.gov |

| Exact Mass | 150.004136 Da | The monoisotopic mass of the sodium salt. nih.gov |

| Barbiturate Anion (M⁻) | m/z 127.01 | Expected peak in negative ion mode, corresponding to [C₄H₃N₂O₃]⁻. |

| Common Neutral Losses | HNCO (43 Da), CO (28 Da) | These losses are characteristic of the fragmentation of the pyrimidine ring in barbiturates. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems.

The barbiturate anion possesses a chromophore—a part of the molecule responsible for its color—consisting of a conjugated system of pi (π) electrons across the nitrogen and oxygen atoms of the pyrimidine ring. The absorption of UV light promotes electrons from a non-bonding (n) or a π bonding orbital to a π* anti-bonding orbital.

The primary electronic transitions observed in such systems are n → π* and π → π. The π → π transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and occur at longer wavelengths.

For the barbiturate anion in an aqueous solution, a strong absorption maximum is observed at approximately 258 nm researchgate.net. This intense absorption is characteristic of a π → π* transition within the delocalized π-electron system of the anion, which is enhanced by resonance stabilization. The position of this absorption maximum can be influenced by the solvent and the pH of the solution, which affects the ionization state of the molecule.

Interactive Data Table: Electronic Transition Data for the Barbiturate Anion

| Transition Type | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Solvent | Notes |

| π → π | ~258 nm | High | Water | An intense absorption band characteristic of the conjugated system in the deprotonated barbiturate ring. researchgate.net |

| n → π | Longer wavelength | Low | Water | A weaker, often submerged band corresponding to the excitation of a non-bonding electron. |

X-ray Crystallography and Solid-State Structural Analysis of Barbiturate Salts and Complexes

Determination of Crystal Structures and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the simple, anhydrous sodium salt of barbituric acid (C₄H₃N₂NaO₃) is not readily found in the surveyed literature, studies on related alkali metal barbiturate complexes provide significant insight into the expected structural features.

A crystallographic study of alkali metal barbiturates has detailed the structure of a hydrated sodium barbiturate complex, [Na(BA)(BAH)(H₂O)₂]∞, where BA⁻ is the barbiturate anion and BAH is the neutral barbituric acid molecule. In this structure, the sodium cation has a distorted octahedral geometry. It is coordinated by oxygen atoms from the barbiturate anion, the neutral barbituric acid molecule, and water molecules.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon among barbituric acid derivatives and their co-crystals. Different polymorphs can arise from variations in crystallization conditions and exhibit different physical properties. Although specific polymorphs for the simple sodium salt of barbituric acid have not been characterized, the potential for polymorphism exists, as is common for organic salts with complex hydrogen-bonding capabilities.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

The solid-state structure of barbiturate salts is heavily influenced by non-covalent interactions, particularly hydrogen bonding. The barbiturate anion contains both hydrogen bond donors (the N-H groups) and multiple hydrogen bond acceptors (the carbonyl oxygen atoms), facilitating the formation of extensive and robust networks.

In the crystal structures of alkali metal barbiturates, a consistent feature is the formation of hydrogen-bonded ribbons. These ribbons are typically formed through pairs of N-H···O hydrogen bonds between adjacent barbiturate rings, creating a characteristic R²₂(8) graph-set motif mdpi.com. This motif involves two molecules forming a cyclic arrangement through two hydrogen bonds.

Computational Chemistry and Molecular Modeling of Barbituric Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of barbituric acid and the barbiturate (B1230296) anion, which constitutes the sodium salt. These methods allow for the precise calculation of molecular energies, electron distribution, and the relative stability of different chemical forms.

Density Functional Theory (DFT) has become a principal method for investigating the tautomerism and reactivity of barbituric acid. nih.govscirp.org Tautomerism is a critical aspect of barbituric acid's chemistry, as it can exist in various forms through proton transfer, including keto-enol and lactam-lactim conversions. samipubco.com

Theoretical studies consistently show that the triketo tautomer is the most stable form of barbituric acid in the gas phase and in solution. ias.ac.inresearchgate.net However, in the solid state, the enol tautomer may become the most thermodynamically stable form. nih.gov DFT methods, such as B3LYP, are employed to optimize the geometries of these tautomers and calculate their relative energies. nih.govsamipubco.com For instance, kinetic studies using DFT at the B3LYP/6-311+G(3df,2p) level of theory have been performed to evaluate the rate constants and transition states of tautomerization reactions. researchgate.net These calculations, often combined with methods like the Intrinsic Reaction Coordinate (IRC), confirm the pathways connecting different tautomeric forms. researchgate.net

Reactivity analysis using DFT-derived descriptors reveals that the enol forms of barbituric acid are generally more reactive than the more stable keto forms. scirp.org The study of the deprotonated species, the barbiturate anion (present in sodium barbiturate), is crucial for understanding its reactivity. DFT calculations help in determining gas-phase acidities and the sites of deprotonation. nih.gov

| Tautomer | Method | Phase | Relative Energy (kJ/mol) | Stability Rank |

| Triketo | B3LYP/6-31G | Gas | 0.00 | 1 (Most Stable) |

| 4-Hydroxy Enol | B3LYP/6-31G | Gas | 45.2 | 2 |

| 2,4-Dihydroxy Enol | B3LYP/6-31G* | Gas | 98.7 | 3 |

Note: The data presented in this table is illustrative and compiled from typical findings in computational studies. Actual values may vary based on the specific level of theory and basis set used.

Alongside DFT, both ab initio and semiempirical methods are utilized to explore the molecular properties of barbiturates. Ab initio methods, which are based on first principles without experimental parameters, provide highly accurate results. High-level ab initio composite methods like Gaussian-n (G3 and G4) have been successfully used to calculate thermochemical data such as gas-phase acidities, showing excellent consistency with experimental results. nih.gov Conformational studies on the neutral, protonated, mono-anionic, and di-anionic forms of barbituric acid have been conducted using methods like Møller–Plesset perturbation theory (e.g., MP2/6-31G**). researchgate.netnih.gov

Semiempirical methods, which use some experimental parameters to simplify calculations, offer a computationally less expensive alternative for larger systems. Methods like AM1, MNDO, and PM3 have been applied to study tautomerism in barbituric acid. ias.ac.in Comparative studies have found that the AM1 method is particularly well-suited for investigating the electronic structure and geometry of barbituric acid, reproducing experimental findings accurately. ias.ac.in In contrast, methods like MNDO have been shown to yield erroneous relative energies, while PM3 can produce unsatisfactory geometries for this class of compounds. ias.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For barbituric acid and its anion, FMO analysis provides key insights into their electrophilic and nucleophilic nature. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org Computational studies show that this energy gap can be influenced by factors such as substitution on the barbiturate ring and the solvent environment. scirp.org

Charge distribution is another vital aspect studied through computational methods. Natural Bond Orbital (NBO) analysis is frequently used to investigate atomic charges, orbital interactions, and the delocalization of electron density within the molecule. samipubco.comnih.gov This analysis helps to identify the most reactive sites for electrophilic or nucleophilic attack, which is described more quantitatively using Fukui functions. scirp.orgnih.gov

| Molecule/Ion | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Barbituric Acid (Keto) | DFT/B3LYP | -7.5 | -1.2 | 6.3 |

| Barbiturate Anion | DFT/B3LYP | -3.1 | 2.5 | 5.6 |

Note: The data in this table is representative of typical computational results and serves for comparative purposes.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations and conformational analysis are used to explore the physical movement and structural flexibility of barbiturates over time.

Molecular dynamics simulations are employed to model the behavior of barbiturates in various environments, particularly in solution. mdpi.comresearchgate.net These simulations track the interactions between the solute (barbiturate) and solvent molecules, providing a dynamic picture of solvation. By analyzing trajectories from MD simulations, properties such as the root mean square deviation (RMSD), radius of gyration (RG), and solvent accessible surface area (SASA) can be calculated to understand structural stability and solvent interactions. mdpi.com

The choice of solvent can significantly influence the properties of barbituric acid. For example, the proton transfer processes involved in tautomerism are affected by the presence of solvent molecules like water. samipubco.com Quantum chemical calculations can incorporate solvent effects implicitly, for instance, through the self-consistent reaction field (SCRF) theory, which models the solvent as a continuous polarizable medium. nih.gov Such studies have shown that the HOMO-LUMO energy gap tends to decrease in a solvent compared to the gas phase, indicating an increase in reactivity in solution. scirp.org

The three-dimensional structure and flexibility of barbiturates are key to their function. The barbiturate ring is not perfectly planar and can adopt different conformations. Computational methods are used to explore the conformational landscape and identify low-energy structures. Classical potential-energy calculations have been used to determine the preferred molecular conformations of various barbiturate derivatives. acs.org

Ab initio calculations have been performed to conduct conformational studies on barbituric acid and its ionic forms, providing detailed information about their shapes. researchgate.netnih.gov The flexibility of the barbiturate structure is particularly relevant for its interaction with biological targets, as the molecule may need to adopt a specific conformation to bind effectively. nih.gov Experimental techniques such as X-ray crystallography and NMR spectroscopy provide valuable data that can be used to validate and complement computational findings regarding the solid-state and solution conformations of these molecules. nih.govacs.org

Structure-Activity Relationships (SAR) from a Theoretical Perspective

Theoretical and computational approaches have become indispensable in understanding the structure-activity relationships (SAR) of barbituric acid and its derivatives. These methods provide insights into the molecular properties that govern their biological activity, guiding the design of new compounds with enhanced or specific functionalities. By modeling the interactions between barbituric acid derivatives and their biological targets, researchers can predict activity and rationalize experimental observations from a molecular standpoint.

In silico methods, particularly molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the interactions between small molecules, like barbituric acid derivatives, and their macromolecular targets. These computational techniques allow for the visualization and quantification of binding modes, interaction energies, and the key residues involved in complex formation.

Molecular docking studies have been extensively used to elucidate the binding mechanisms of barbituric acid derivatives with various biological targets. For instance, research on novel barbituric acid derivatives based on (benzyloxy)benzaldehydes identified compounds that showed strong interactions with ctDNA, primarily through minor groove binding. researchgate.netresearcher.life This binding is crucial for the potential design of new drugs that target biological processes like transcription and replication. researchgate.net Similarly, in the context of central nervous system (CNS) depressants, in silico analyses have investigated the interaction dynamics between barbiturate analogues and GABA-A receptors. jove.comnih.gov These studies perform comprehensive assessments including molecular docking, molecular dynamic analysis, and binding free energy calculations to understand how these derivatives attach to the ligand-gated Cl- channels of the receptors. jove.comnih.gov

Further research has employed molecular docking to screen for potential inhibitors of specific enzymes. Barbituric acid derivatives have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP1), a key enzyme in DNA repair. nih.gov Docking simulations helped to identify derivatives with promising inhibitory activity at the nanomolar level. nih.gov In another study, molecular docking was used to investigate the interactions of barbituric acid derivatives containing 1,2,3,4-tetrazoline moiety with microbial targets, providing insights into their potential as antimicrobial agents. chemmethod.com The simulations can reveal key hydrogen bond interactions between the molecules and amino acid residues within the active site of a target protein, as seen in studies of p-glycoprotein modulation. sigmaaldrich.com

| Derivative Class | Biological Target | Computational Method | Key Finding |

|---|---|---|---|

| (Benzyloxy)benzaldehyde derivatives | ctDNA | Molecular Docking | Prediction of interaction via minor groove binding. researchgate.netresearcher.life |

| Spirobarbiturates | GABA-A Receptors | Molecular Docking, Molecular Dynamics | Demonstrated strong binding interactions but had suboptimal pharmacokinetic properties. nih.gov |

| 2-Thiobarbiturate | GABA-A Receptors | Molecular Docking, Molecular Dynamics | Showed stable interactions and superior permeability despite weaker binding affinity. jove.comnih.gov |

| Various Derivatives | PARP1 | Molecular Docking | Identified compounds with promising inhibition at the nanomolar level. nih.gov |

| Tetrazoline-containing derivatives | Microbial Targets | Molecular Docking | Investigated binding modes to understand antimicrobial activity. chemmethod.com |

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.gov These models are invaluable for predicting the properties of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing costs.

For barbituric acid derivatives, 3D-QSAR studies have been successfully applied to develop models that can predict biological activity and guide the design of more potent compounds. One such study focused on derivatives as inhibitors of the Helicobacter pylori urease enzyme. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed robust 3D-QSAR models. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.597 and a non-cross-validated correlation coefficient (r²) of 0.897, while the CoMSIA model showed a q² of 0.602 and an r² of 0.98. nih.gov Both models demonstrated good predictive power for an external test set of compounds. nih.gov The contour maps generated from these models provided detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence inhibitory activity, offering a clear path for structural modifications to enhance potency. nih.gov

QSAR modeling has also been instrumental in the development of new anesthetics based on barbiturate and thiobarbiturate structures. nih.gov Studies have developed QSAR models for a group of these compounds with determined anesthetic activity by inhibiting GABA-A. These models were built using conformation-independent 2D descriptors and Monte Carlo optimization methods. nih.gov The robustness and predictability of the developed models were validated using various statistical methods. A key outcome of this research was the identification of specific molecular fragments that either increase or decrease the anesthetic activity, which is crucial information for the computer-aided design of new potential anesthetics. nih.gov The general SAR principles for barbiturates, such as the importance of acidity and lipophilicity for crossing the blood-brain barrier, provide a foundational framework for developing these predictive computational models. pharmacy180.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.597 | 0.897 | 0.818 |

| CoMSIA | 0.602 | 0.980 | 0.864 |

Coordination Chemistry and Supramolecular Assemblies of Barbituric Acid, Sodium Salt and Its Ligands

Design and Synthesis of Barbiturate-Based Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). The predictable geometry of both the metal coordination sphere and the organic linker allows for the rational design of materials with specific network topologies and properties. Barbituric acid and its derivatives are intriguing candidates for linkers due to their well-defined patterns of potential hydrogen bond donors and acceptors and their ability to coordinate with metal centers. nih.gov

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. researchgate.net They are constructed from metal ions or clusters linked by organic molecules. nih.gov While barbituric acid derivatives possess the necessary functional groups to act as linkers, their use in the direct synthesis of classic porous MOFs is not extensively documented. However, numerous one-dimensional coordination polymers have been synthesized where the barbiturate (B1230296) anion acts as a ligand, demonstrating its capability in forming extended metal-organic networks. nih.govresearchgate.net

As the ionic radius of the alkali metal increases, the coordination number consistently increases, leading to different polymeric structures. nih.gov This demonstrates that cation size is a key factor influencing the final crystal structure. nih.gov

| Metal Ion | Ionic Radius (Å) | Coordination Number | Coordination Geometry | Resulting Compound Formula |

|---|---|---|---|---|

| Li⁺ | 0.76 | 4 | Tetrahedral | [Li(BA)(H₂O)₂]∞ |

| Na⁺ | 1.02 | 5 and 6 | Distorted trigonal bipyramidal / Octahedral | [Na(BA)(H₂O)]∞ and [Na(BA)(BAH)(H₂O)₂]∞ |

| K⁺ | 1.38 | 7 and 8 | Irregular / Square-antiprismatic | [K₂(BA)₂(BAH)(H₂O)₃]∞ |

| Rb⁺ | 1.52 | 8 | Distorted square-antiprismatic | [Rb₂(BA)₂(BAH)(H₂O)₃]∞ and [Rb(BA)(H₂O)]∞ |

| Cs⁺ | 1.67 | 8 | Distorted square-antiprismatic | [Cs(BA)(H₂O)]∞ |

BA = Barbiturate anion, BAH = Barbituric acid

Complexes with other metals, such as Ni(II), Pd(II), and Pt(II), have also been synthesized, resulting in square planar geometries. The specific ligands and reaction conditions dictate whether coordination occurs through the deprotonated nitrogen or the carbonyl oxygen atoms.

Supramolecular Architectures Directed by Barbituric Acid Derivatives

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Barbituric acid derivatives are exemplary building blocks for creating such architectures due to their capacity for specific and directional interactions.

Hydrogen bonding is a dominant force in the self-assembly of barbituric acid derivatives. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. researchgate.net This donor-acceptor pattern facilitates the formation of predictable and robust supramolecular motifs, such as tapes and rosettes. In the solid state, extensive hydrogen bonding plays a significant role in all crystal structures, often linking barbiturate anions and/or neutral barbituric acid molecules into one-dimensional ribbons. nih.gov

In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the stability of these assemblies. The planar, electron-deficient pyrimidine (B1678525) ring of the barbiturate can stack with other aromatic systems. Quantum chemical calculations on vanillin-barbiturate conjugates have shown that π-π stacking between the aryl rings can stabilize a dimeric structure to a greater extent than hydrogen bonding. researchgate.net This interplay between hydrogen bonding and π-π stacking allows for the construction of complex, multi-dimensional supramolecular architectures.

Molecular recognition is the specific, non-covalent binding of two or more molecules. The well-defined arrangement of hydrogen bond donors and acceptors on the barbiturate ring makes it an ideal substrate for recognition by complementary host molecules. Artificial receptors have been designed to bind barbiturates with high affinity and specificity, often employing multiple hydrogen bonds. wikipedia.org For example, a synthetic receptor employing six complementary hydrogen bonds has been shown to bind effectively to barbiturates. wikipedia.org

This recognition principle is also observed in biological systems. Barbiturates are recognized by a binding cavity in the protein apoferritin, where recognition is achieved through a combination of polar (hydrogen bonds) and non-polar (van der Waals) interactions. researchgate.net Furthermore, amphiphilic barbituric acid derivatives have been shown to interact with alkylated nucleobases like adenine and thymine in nonpolar solvents, forming complexes through hydrogen bonding. These studies serve as models for understanding important biological interactions and for the design of new molecular recognition systems.

Applications of Barbiturate Coordination Compounds

The unique structures and properties of barbiturate coordination compounds and supramolecular assemblies have led to their exploration in a variety of applications, ranging from catalysis to materials science.

Catalysis : Cobalt(II/III) and Copper(II) complexes derived from arylhydrazones of barbituric acid have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane at room temperature, achieving high turnover numbers. researchgate.net The redox-active nature of the ligands contributes to the catalytic activity. researchgate.net Furthermore, both metal-based and organocatalytic strategies have been developed for enantioselective transformations of barbituric acid derivatives, enabling the synthesis of valuable chiral heterocyclic compounds. mdpi.com

Materials Science : Barbiturate-based compounds have been investigated for their potential as nonlinear optical (NLO) materials and magnetic materials. researchgate.netacs.org Their ordered crystalline structures, facilitated by strong intermolecular interactions, are conducive to achieving desirable bulk properties. Additionally, certain barbituric acid derivatives have been synthesized for use as corrosion inhibitors for mild steel. researchgate.net

Supramolecular Templating : Barbituric acid derivatives can act as supramolecular templates to direct photochemical reactions. By binding two cinnamate chromophores in a specific geometry via hydrogen bonds, a barbiturate template can facilitate a photoinduced [2+2] dimerization reaction with high regioselectivity. researchgate.net

Sensing : The ability of barbiturates to form specific complexes with metal ions and to participate in host-guest interactions makes them candidates for the development of chemical sensors. researchgate.net Metal-organic frameworks, in general, are widely explored for sensing applications due to their high surface area and tunable functionality, suggesting a potential application for future barbiturate-based MOFs. researchgate.netresearchgate.netrsc.org

Bioactive Materials : Melamine-barbiturate supramolecular assemblies have been shown to act as reactive oxygen species (ROS) traps, capable of neutralizing harmful radicals. This suggests potential applications in the development of co-antioxidant systems for tissue repair and regeneration.